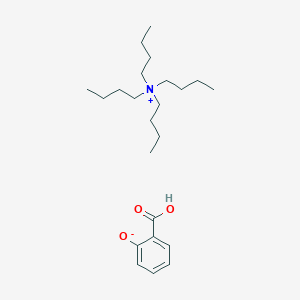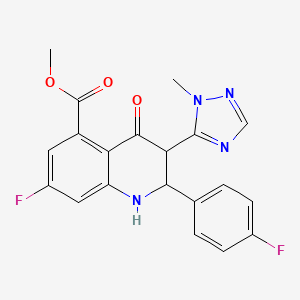
N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)
Descripción general
Descripción
N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) is a nucleoside analogue known for its biological activity and potential therapeutic applications. It is a potent agonist of the adenosine A1 receptor and has been shown to have a wide range of effects on cell function and signal transduction.
Métodos De Preparación
The synthesis of N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) typically involves the cyclization of adenosine derivatives with cyclopentyl groups under specific reaction conditions. Industrial production methods may involve multi-step synthesis processes, including protection and deprotection steps, to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of nucleoside analogues and their reactivity.
Biology: It serves as a tool to study adenosine receptor signaling pathways and their effects on cellular processes.
Medicine: The compound has potential therapeutic applications in treating conditions related to adenosine receptor dysfunction, such as cardiovascular diseases and neurological disorders.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) exerts its effects by binding to and activating the adenosine A1 receptor. This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These molecular targets and pathways are involved in various physiological processes, such as neurotransmission, cardiac function, and immune response.
Comparación Con Compuestos Similares
N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) can be compared with other nucleoside analogues, such as:
N-Cyclopentyladenosine: Similar in structure but lacks the phosphate group.
Adenosine: The parent compound without the cyclopentyl group.
N-Cyclopentyladenosine 5’-(Monophosphate): Contains a single phosphate group instead of the dihydrogen phosphate.
The uniqueness of N-Cyclopentyladenosine 5’-(Dihydrogen Phosphate) lies in its specific structure, which confers distinct biological activity and receptor selectivity.
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N5O7P/c21-11-9(5-26-28(23,24)25)27-15(12(11)22)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-22H,1-5H2,(H,16,17,19)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXWBMMFOMQXRH-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


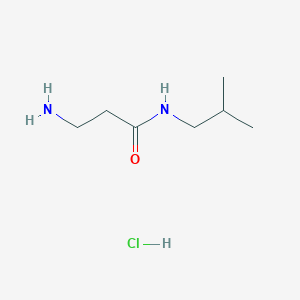



![7-Chloro-5-methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1455453.png)
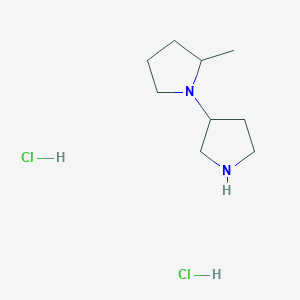

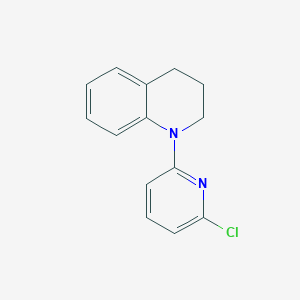


![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1455464.png)
![2-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B1455465.png)
